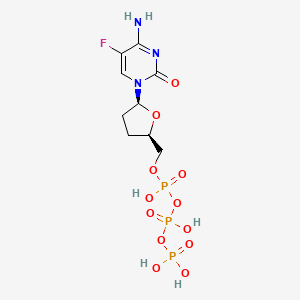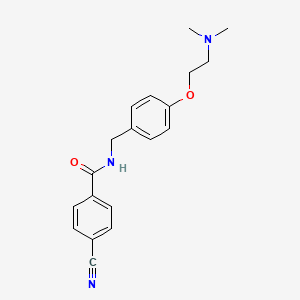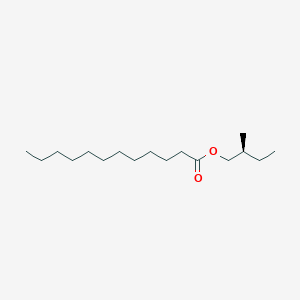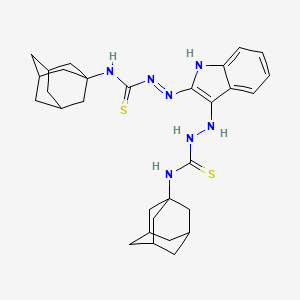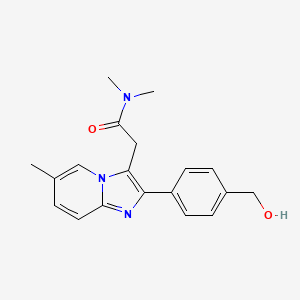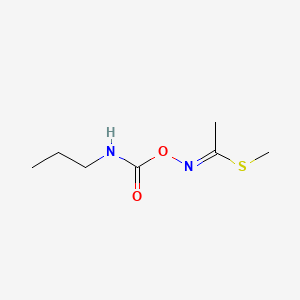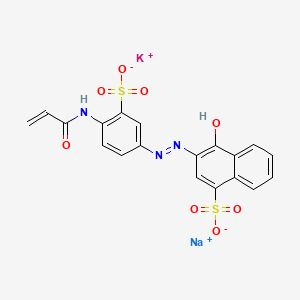
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester is a complex organic compound with a unique structure that includes a thienyl group, an ethylphenyl group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-ethylphenyl-2-thienyl ketone with an appropriate amine to form an imine intermediate. This intermediate is then reacted with propanoic acid and an esterifying agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Additionally, purification steps such as distillation or chromatography may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, ethyl ester: A simpler ester with different chemical properties.
Propanoic acid, 2-phenylethyl ester: Another ester with a phenylethyl group instead of the thienyl and ethylphenyl groups.
Propanoic acid, 4-ethylphenyl ester: Similar structure but lacks the thienyl group.
Uniqueness
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester is unique due to its complex structure, which includes both thienyl and ethylphenyl groups. This structural complexity may confer unique chemical and biological properties, making it distinct from simpler esters and other related compounds.
Propiedades
Número CAS |
93599-21-4 |
|---|---|
Fórmula molecular |
C20H25NO3S |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
ethyl 2-[(Z)-1-[5-(4-ethylphenyl)thiophen-2-yl]ethylideneamino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C20H25NO3S/c1-6-15-8-10-16(11-9-15)18-13-12-17(25-18)14(3)21-24-20(4,5)19(22)23-7-2/h8-13H,6-7H2,1-5H3/b21-14- |
Clave InChI |
FXUAWVDAKHKOGF-STZFKDTASA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C2=CC=C(S2)/C(=N\OC(C)(C)C(=O)OCC)/C |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC=C(S2)C(=NOC(C)(C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


